Decursidin
Description
Overview of Coumarins and Pyranocoumarins in Natural Product Research
Coumarins are a class of benzopyrone-based phytochemicals widely distributed in the plant kingdom, as well as in some fungi and microorganisms. dergipark.org.tr These compounds are known for a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer effects. dergipark.org.trnih.gov Their diverse pharmacological profiles have made them a subject of intense research in the fields of medicinal chemistry and natural product discovery. dergipark.org.trmdpi.com
Within the broader coumarin (B35378) family, pyranocoumarins are characterized by the fusion of a pyran ring to the coumarin nucleus. mdpi.com This structural feature can result in either linear or angular isomers, each with distinct chemical and biological properties. mdpi.com Pyranocoumarins are considered rare secondary metabolites and have been isolated from plant families such as Apiaceae and Rutaceae. mdpi.com They are investigated for a range of potential therapeutic applications, including anti-HIV, anticancer, neuroprotective, and anti-inflammatory activities. nih.govresearchgate.net The unique structure of pyranocoumarins makes them valuable scaffolds for the development of new therapeutic agents. ajrconline.org
Historical Perspective on Decursidin Isolation and Initial Characterization
The initial isolation and characterization of this compound date back to studies on the chemical constituents of plants from the Angelica genus. Specifically, this compound was first isolated from the roots of Angelica decursiva. frontiersin.orgpshk.hk Early research by Hata and Sano in 1967 was pivotal in elucidating the structure of this compound, alongside its related compound, decursin (B1670152). frontiersin.orgpshk.hk Subsequent studies further refined the stereostructures of these pyranocoumarin (B1669404) derivatives. pshk.hk
This compound has also been identified as a constituent of other Angelica species, such as Angelica gigas Nakai, a plant prominent in traditional Korean medicine. researchgate.net The isolation process typically involves extraction from the plant's roots using solvents like methanol, followed by chromatographic techniques to separate and purify the individual compounds. abu.edu.ng The structural elucidation of this compound was accomplished through spectroscopic methods, which are standard in natural product chemistry for determining the precise arrangement of atoms within a molecule.
Significance of this compound as a Lead Compound in Preclinical Research
This compound has emerged as a significant lead compound in preclinical research due to its diverse and potent biological activities. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure and require modification to achieve better drug-like properties.
Preclinical studies, both in vitro (in a controlled laboratory setting) and in vivo (in living organisms), have demonstrated that this compound exhibits a range of promising effects. These include neuroprotective, anti-inflammatory, and anticancer activities. For instance, research has shown that this compound can protect neurons from damage and may have potential applications in the context of neurodegenerative diseases. nih.gov Its anti-inflammatory properties are attributed to its ability to inhibit the production of inflammatory mediators.
In the realm of oncology research, this compound has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in various cancer cell lines. mdpi.com This has sparked interest in its potential as a template for the development of new anticancer drugs. nih.gov The array of biological activities associated with this compound underscores its importance as a foundational molecule for further investigation and drug development efforts.
Contextualization within Traditional Medicinal Plant Research
This compound is intrinsically linked to traditional medicinal practices, primarily through its presence in plants of the Angelica genus. The roots of Angelica gigas Nakai, known as "Dang-Gui" in Korea, have a long history of use in traditional medicine for treating a variety of ailments, including those related to women's health, and as a sedative and analgesic. koreamed.org Similarly, Angelica decursiva is used in traditional Chinese medicine for conditions such as coughs, asthma, and thick phlegm. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
23027-48-7 |
|---|---|
IUPAC Name |
[(3S,4R)-2,2-dimethyl-3-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-13(2)9-20(26)29-22-16-11-15-7-8-19(25)28-17(15)12-18(16)31-24(5,6)23(22)30-21(27)10-14(3)4/h7-12,22-23H,1-6H3/t22-,23+/m1/s1 |
SMILES |
CC(=CC(=O)OC1C(C(OC2=C1C=C3C=CC(=O)OC3=C2)(C)C)OC(=O)C=C(C)C)C |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Decursidin
Plant Sources and Geographic Distribution of Decursidin-Rich Species
This compound is primarily isolated from the roots of several species within the Apiaceae family, particularly from the Angelica and Peucedanum genera. These plants are predominantly found in East Asia and have a history of use in traditional medicine.
Angelica gigas Nakai, commonly known as Korean Angelica or "Cham-Dang-Gui," is a perennial plant native to Korea, Japan, and China. diva-portal.orgplos.org It thrives in the moist soil of its native regions. diva-portal.org The roots of A. gigas are a significant source of pyranocoumarins, including this compound and its isomer, decursin (B1670152). biosynth.comresearchgate.netnih.gov In fact, the roots can contain substantial amounts of these compounds, with one analysis finding 4.56% decursin and 3.68% decursinol (B1670153) angelate, another related compound. researchgate.net The plant is recognized in traditional Korean medicine and is also marketed as a functional food in Europe and North America. plos.orgfrontiersin.org
Peucedanum decursivum (Miq.) Maxim, known as "Zihuaqianhu" in Chinese, is another primary source of this compound. researchgate.netnih.gov This species is an important medicinal plant in China. nih.govclockss.orgtautobiotech.com Research has confirmed the presence of this compound in the roots of this plant, alongside other coumarin (B35378) derivatives. clockss.orgtautobiotech.com Taxonomically, Peucedanum decursivum (Miq.) Maxim is considered a synonym of Angelica decursiva (Miq.) Franch. & Sav. kew.orgkew.org
Angelica decursiva Franch. et Sav. is a perennial herb that grows up to 1.5 meters and is distributed throughout Japan, China, and Korea, typically found on hillsides, in grasslands, or in sparse forests. koreascience.krkoreamed.org Its roots are a rich source of various coumarin derivatives, and this compound has been explicitly reported as a constituent of this plant. frontiersin.orgnih.gov The plant was one of the first from which the related compound decursin was isolated. diva-portal.org Given that P. decursivum is a synonym for A. decursiva, the findings regarding the presence of this compound in one apply to the other. kew.org
While the aforementioned species are the most prominently cited sources, this compound and its related pyranocoumarins are found in other plants. The compound decursin, an isomer of this compound, has been extracted from Angelica glauca, Angelica dahurica, and Saposhnikovia divaricata. frontiersin.org The co-occurrence of these isomers suggests that these species may also be potential, albeit less studied, sources of this compound.
Table 1: Botanical Sources of this compound and Geographic Distribution
| Botanical Name | Common Name(s) | Family | Primary Geographic Distribution | Part of Plant Used |
| Angelica gigas Nakai | Korean Angelica, Cham-Dang-Gui | Apiaceae | Korea, China, Japan diva-portal.org | Root biosynth.com |
| Peucedanum decursivum (Miq.) Maxim | Zihuaqianhu | Apiaceae | China clockss.org | Root nih.gov |
| Angelica decursiva Franch. et Sav. | Zenko (Japanese) | Apiaceae | Japan, China, Korea koreascience.krkoreamed.org | Root frontiersin.org |
Angelica decursiva Franch. et Sav.
Advanced Techniques for Extraction and Purification of this compound
The isolation of pure this compound from crude plant extracts requires sophisticated separation techniques due to the complexity of the phytochemical matrix and the presence of structurally similar compounds.
Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample and allowing for high sample recovery. nih.gov This method is particularly well-suited for separating compounds from complex natural product extracts. mdpi.com High-Speed Counter-Current Chromatography (HSCCC), a form of CCC, has been successfully employed for the preparative isolation and purification of this compound from the roots of Peucedanum decursivum. researchgate.netnih.govtautobiotech.com
The process involves the careful selection of a two-phase solvent system in which the target compound has a suitable partition coefficient. For the separation of this compound and other coumarins from P. decursivum, a common solvent system is composed of light petroleum-ethyl acetate-methanol-water. researchgate.netnih.govtautobiotech.com In a typical one-step HSCCC separation, a crude extract is injected into the apparatus, and the compounds are separated based on their differential partitioning between the stationary and mobile liquid phases.
One study detailed the successful separation of multiple coumarins from 150 mg of a crude extract from P. decursivum. nih.govtautobiotech.com Using a light petroleum-ethyl acetate-methanol-water (5:5:7:4, v/v) solvent system, the researchers were able to isolate 7.8 mg of this compound with a purity of 97.8% in a single run. nih.govtautobiotech.com This highlights the efficiency and efficacy of HSCCC as a preparative method for obtaining high-purity this compound for research purposes.
Table 2: Example of this compound Purification using HSCCC from Peucedanum decursivum
| Parameter | Details |
| Technique | High-Speed Counter-Current Chromatography (HSCCC) nih.gov |
| Plant Source | Peucedanum decursivum (Miq.) Maxim root nih.gov |
| Crude Sample Size | 150 mg nih.gov |
| Solvent System | Light petroleum-ethyl acetate-methanol-water (5:5:7:4, v/v) nih.gov |
| Amount Isolated | 7.8 mg nih.gov |
| Purity Achieved | 97.8% (determined by HPLC) nih.gov |
High-Speed Counter-Current Chromatography (HSCCC)
High-Speed Counter-Current Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that has been effectively used for the isolation of this compound. tautobiotech.comnih.gov This method avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of the sample and allowing for high recovery rates. tautobiotech.commdpi.com
In a specific application, this compound was successfully isolated from a crude extract of Peucedanum decursivum roots in a single step using HSCCC. tautobiotech.comresearchgate.netnih.gov The process involved a TBE-300A HSCCC instrument with a two-phase solvent system composed of light petroleum–ethyl acetate–methanol–water. tautobiotech.com The upper phase of this solvent system served as the stationary phase. tautobiotech.comnih.gov This methodology proved efficient for separating multiple coumarins from the crude extract. tautobiotech.com
Detailed findings from the HSCCC separation of this compound are presented below. tautobiotech.comnih.gov
Table 1: HSCCC Isolation of this compound from Peucedanum decursivum : Purity determined by HPLC analysis.
| Parameter | Value |
|---|---|
| Starting Material | Crude extract from Peucedanum decursivum root |
| Amount of Crude Sample | 150 mg |
| Solvent System | Light petroleum–ethyl acetate–methanol–water (5:5:7:4, v/v) |
| Yield of this compound | 7.8 mg |
| Purity of this compound* | 97.8% |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. researchgate.netresearchgate.netresearchgate.net It is often used as a final purification step after initial fractionation by other methods, or as a preparative technique itself to isolate pure compounds from complex fractions. clockss.orgpeptide.com
Preparative HPLC is employed to separate this compound from other closely related coumarins that may not have been fully resolved by initial chromatographic steps. clockss.orgpeptide.com This technique utilizes a stationary phase, such as a C18 reversed-phase column, and a mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, to achieve high-resolution separation. oup.comresearchgate.netsemanticscholar.org Fractions are collected as they elute from the column, and those containing the purified this compound are identified, combined, and lyophilized to yield the pure compound. peptide.com
Analytical HPLC is crucial for assessing the purity of the isolated this compound fractions obtained from HSCCC or other chromatographic methods. tautobiotech.comthermofisher.com By comparing the retention time and UV spectrum of the isolated compound to a known standard, the identity and purity can be accurately determined. tautobiotech.comtorontech.com For instance, the 97.8% purity of this compound isolated via HSCCC was confirmed using HPLC analysis. tautobiotech.comnih.gov
Other Chromatographic and Separation Methods
The isolation of this compound from its natural plant sources typically involves a multi-step process that begins with less refined, higher-capacity separation techniques before proceeding to high-resolution methods like HSCCC or HPLC.
Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude plant extract. researchgate.netclockss.orgmdpi.com The extract is passed through a column packed with an adsorbent like silica (B1680970) gel or Sephadex LH-20. researchgate.netmdpi.com A solvent or a gradient of solvents is used to elute the compounds, separating them based on their differing affinities for the stationary phase. clockss.org This process yields several fractions with enriched concentrations of certain compounds.
Flash Chromatography: This is an air-pressure-driven variation of column chromatography that is faster and often provides better separation than traditional gravity-fed column chromatography. It is used for the rapid purification of intermediate fractions. For example, fractions obtained from initial column chromatography can be further purified using flash chromatography with different cartridge types (e.g., SNAP Ultra, SNAP KP-C18) to isolate specific pyranocoumarins. nih.gov
These initial separation steps are essential for reducing the complexity of the crude extract, allowing for more efficient and successful final purification of this compound by preparative HSCCC or HPLC. tautobiotech.comclockss.org
Biosynthesis and Biotransformation of Decursidin
Elucidation of the Phenylpropanoid Pathway in Decursidin Biosynthesis
The phenylpropanoid pathway serves as the primary route for the biosynthesis of coumarins, including the core structure from which this compound is derived nih.govnih.govresearchgate.netresearchgate.netontosight.ai. This pathway initiates with the deamination of phenylalanine and proceeds through a series of enzymatic conversions to yield key intermediates nih.govnih.govnih.govbiorxiv.orgnih.gov.
Precursor Compounds and Intermediate Metabolites
The biosynthesis of this compound begins with the aromatic amino acid L-phenylalanine nih.govnih.govnih.govbiorxiv.orgnih.gov. Through the phenylpropanoid pathway, phenylalanine is converted into trans-cinnamic acid nih.govnih.govnih.govbiorxiv.orgnih.gov. trans-Cinnamic acid then undergoes hydroxylation to form p-coumaric acid nih.govnih.govnih.govontosight.ai. p-Coumaric acid is subsequently activated to form p-coumaroyl CoA nih.govnih.govontosight.ainih.govfrontiersin.org. This activated intermediate is a branching point in plant metabolism, serving as a precursor for various phenylpropanoids, including the coumarins researchgate.netnih.govwikipedia.org.
Further steps in the coumarin (B35378) biosynthetic route involve the hydroxylation of p-coumaroyl CoA, leading to the formation of umbelliferone (B1683723) frontiersin.orgresearchgate.net. Umbelliferone is considered a pivotal intermediate in the biosynthesis of more complex coumarin derivatives like this compound frontiersin.orgresearchgate.net. Studies using stable isotope-labelled precursors in Angelica gigas hairy root cultures have confirmed the integration of compounds like L-phenylalanine, trans-cinnamic acid, and umbelliferone into decursin (B1670152), a related pyranocoumarin (B1669404), supporting this biosynthetic sequence nih.gov. Decursin and its analogue decursinol (B1670153) angelate are products derived from the precursor decursinol nih.gov. This compound is also a decursinol derivative found in A. gigas roots myds.me.
A simplified representation of the initial steps in the phenylpropanoid pathway leading to coumarins is shown below:
| Precursor/Intermediate | Chemical Formula | PubChem CID |
| L-Phenylalanine | C9H11NO2 | 613 |
| trans-Cinnamic Acid | C9H8O2 | 444539 nih.govfishersci.se |
| p-Coumaric Acid | C9H8O3 | 637542 wikipedia.orgmassbank.eu |
| p-Coumaroyl CoA | C30H42N7O18P3S | 6440013 wikipedia.orgmetabolomicsworkbench.orgnih.gov |
| Umbelliferone | C9H6O3 | 5280715 |
| Decursinol | C14H16O4 | 10229 |
| This compound | C24H26O7 | 15521791 nih.govresearchgate.netmdpi.com |
Enzymatic Steps and Key Biocatalysts Involved
Several key enzymes catalyze the sequential reactions in the phenylpropanoid pathway that are essential for coumarin biosynthesis. Research has identified specific enzymes involved in the initial steps leading to the coumarin skeleton.
Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine ammonia-lyase (PAL) is the first enzyme in the phenylpropanoid pathway nih.govnih.govontosight.aibiorxiv.orgnih.gov. It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid nih.govnih.govontosight.aibiorxiv.orgnih.gov. This step is crucial as it channels carbon flow from primary metabolism into the synthesis of secondary metabolites like coumarins nih.gov. PAL is present in plants, some fungi, and bacteria nih.gov. Studies in Angelica gigas have indicated that PAL is a crucial enzyme for the biogenesis of decursin and related compounds nih.gov.
Cinnamic Acid 4-Hydroxylase (C4H)
Cinnamic acid 4-hydroxylase (C4H) is a cytochrome P450 enzyme that catalyzes the hydroxylation of trans-cinnamic acid at the C-4 position of the phenyl ring, yielding p-coumaric acid nih.govnih.govnih.govontosight.ainih.govfrontiersin.org. This is the second committed step in the pathway towards p-coumaroyl CoA nih.gov. C4H is also considered a crucial enzyme for the biogenesis of decursin/decursinol angelate/decursinol nih.gov.
4-Coumarate CoA Ligase (4CL)
4-Coumarate CoA ligase (4CL) catalyzes the activation of p-coumaric acid by forming a thioester bond with coenzyme A, resulting in the production of p-coumaroyl CoA nih.govnih.govontosight.ainih.govfrontiersin.org. This reaction requires ATP frontiersin.org. 4CL plays a vital role in the phenylpropanoid pathway as it directs the flow of carbon towards the biosynthesis of various phenylpropanoid-derived compounds, including coumarins nih.govfrontiersin.org. Multiple isoforms of 4CL exist in higher plants frontiersin.org.
p-Coumaroyl CoA 2′-Hydroxylase (C2′H)
p-Coumaroyl CoA 2′-hydroxylase (C2′H) is involved in the ortho-hydroxylation of the cinnamoyl-CoA ester frontiersin.orgfrontiersin.orgresearchgate.net. This enzyme catalyzes the hydroxylation of p-coumaroyl CoA at the 2′ position, leading to the formation of 2,4-dihydroxycinnamic acid frontiersin.org. This intermediate subsequently undergoes lactonization to form umbelliferone, the core coumarin structure frontiersin.orgresearchgate.net. C2′H has been identified as being involved in umbelliferone biosynthesis in Angelica decursiva researchgate.netnih.gov.
The general enzymatic sequence in the initial phenylpropanoid pathway leading to the coumarin core is summarized below:
| Enzyme | Reaction Catalyzed | Substrate(s) | Product(s) |
| Phenylalanine Ammonia-Lyase (PAL) | Deamination | L-Phenylalanine | trans-Cinnamic Acid |
| Cinnamic Acid 4-Hydroxylase (C4H) | para-Hydroxylation | trans-Cinnamic Acid | p-Coumaric Acid |
| 4-Coumarate CoA Ligase (4CL) | CoA Ligation | p-Coumaric Acid, CoA | p-Coumaroyl CoA |
| p-Coumaroyl CoA 2′-Hydroxylase (C2′H) | ortho-Hydroxylation and subsequent lactonization | p-Coumaroyl CoA | Umbelliferone |
From umbelliferone, further enzymatic steps, including prenylation and modifications of the side chain, lead to the formation of more complex pyranocoumarins like this compound nih.govfrontiersin.org. For instance, umbelliferone is converted to demethylsuberosin (B190953) by umbelliferone 6-prenyl transferase, and then demethylsuberosin is converted to decursinol, which is a precursor to decursin and decursinol angelate nih.govfrontiersin.orgnih.gov. This compound is a derivative of decursinol myds.me. The precise enzymatic steps converting decursinol to this compound involve esterification with angeloyl or senecioyl groups researchgate.net.
Detailed research findings, including studies using stable isotope labeling and enzyme characterization, have been instrumental in elucidating these biosynthetic steps in Angelica species nih.govnih.govfrontiersin.org. While the core pathway to umbelliferone is well-established, the specific enzymes and mechanisms for the later steps leading to the diverse pyranocoumarin structures like this compound are still areas of ongoing research frontiersin.org.
Umbelliferone 6-Prenyl Transferase (U6PT)
Umbelliferone is a key intermediate in the biosynthesis of this compound. nih.gov The enzyme umbelliferone 6-prenyl transferase (U6PT), also known as umbelliferone 6-dimethylallyltransferase (EC 2.5.1.139), catalyzes a crucial step in the pathway. qmul.ac.ukgenome.jpuniprot.orgresearchgate.net This enzyme is responsible for the prenylation of umbelliferone at the C-6 position. qmul.ac.ukuniprot.orgresearchgate.net The reaction involves the transfer of a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to umbelliferone, yielding demethylsuberosin (also referred to as demethylsuberosin or 7-hydroxy-6-prenyl-1-benzopyran-2-one) as the main product. qmul.ac.ukgenome.jpuniprot.org A minor product, osthenol, resulting from prenylation at the C-8 position, can also be formed by this enzyme or a similar prenyltransferase. qmul.ac.ukgenome.jpuniprot.orgresearchgate.net
Studies on U6PT from Petroselinum crispum (parsley) indicate that the enzyme is specific for umbelliferone and prenyl diphosphate. qmul.ac.ukgenome.jpuniprot.org The enzyme is localized in the chloroplast. uniprot.org Kinetic studies on the parsley U6PT have determined Michaelis constants (KM) for its substrates. uniprot.org
| Substrate | Product | KM (μM) | pH Optimum | Organism | Citation |
| Umbelliferone | Demethylsuberosin | 21 | 8.2 | Petroselinum crispum | uniprot.org |
| Dimethylallyl diphosphate | Demethylsuberosin | 79 | 8.2 | Petroselinum crispum | uniprot.org |
| Umbelliferone | Osthenol | 25 | 8.2 | Petroselinum crispum | uniprot.org |
| Dimethylallyl diphosphate | Osthenol | 45 | 8.2 | Petroselinum crispum | uniprot.org |
The activity of U6PT can be inhibited by downstream products, such as psoralen. uniprot.org
Cytochrome P-450 Dependent Enzymes
Following the action of U6PT, demethylsuberosin is further converted in the this compound biosynthetic pathway. nih.gov This conversion involves cytochrome P-450 dependent enzymes. nih.gov These enzymes catalyze oxidative reactions that lead to the formation of decursinol and subsequently decursin. nih.gov this compound is then formed from decursin, likely through esterification with angelic acid. jst.go.jp While the involvement of cytochrome P-450 enzymes in the conversion of demethylsuberosin to decursinol and decursin is established, the precise mechanisms of the final steps leading to decursin and this compound are not yet fully understood. nih.gov
Contribution of the Mevalonate (B85504) (MEP) Pathway to this compound Biosynthesis
The prenyl group added to umbelliferone by U6PT originates from dimethylallyl diphosphate (DMAPP). qmul.ac.ukgenome.jpuniprot.org DMAPP is a key isoprenoid precursor. In plants, isoprenoid precursors are synthesized via two main pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. While the MVA pathway is typically associated with the biosynthesis of triterpenes and sterols in the cytoplasm, the MEP pathway, localized in plastids, is the primary source of precursors for the biosynthesis of isopentenyl diphosphate (IPP) and DMAPP used in the synthesis of monoterpenes, diterpenes, carotenoids, and the prenyl groups in compounds like coumarins. Therefore, the MEP pathway is the likely source of the dimethylallyl diphosphate required for the prenylation of umbelliferone by U6PT in this compound biosynthesis.
Genetic and Molecular Approaches to Understanding and Modulating Biosynthesis
Genetic and molecular approaches have been employed to investigate and potentially enhance the biosynthesis of this compound and related coumarins in plants. nih.gov
Gene Expression Analysis of Biosynthetic Enzymes
Analyzing the expression levels of genes encoding biosynthetic enzymes provides insights into the regulation of the pathway. bio-rad.comnih.govnih.govcancer-pku.cn Studies have investigated the expression of key enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and cinnamic acid 4-hydroxylase (C4H), which are upstream of umbelliferone formation. nih.gov While these enzymes are essential for the initial steps, studies involving overexpression of PAL and C4H in Angelica gigas hairy root cultures did not lead to increased decursin accumulation, suggesting that other enzymes, potentially those further downstream like U6PT or the cytochrome P-450 enzymes, may be rate-limiting for decursin (and thus this compound) biosynthesis. nih.gov Further gene expression analysis focusing on U6PT and the relevant cytochrome P-450 genes is needed to fully understand their regulatory roles.
Transgenic Approaches in Plant Cell Cultures
Plant cell cultures, including hairy root cultures, offer a valuable system for studying and manipulating the biosynthesis of secondary metabolites like this compound. nih.govengineering.org.cnnih.govnih.govresearchgate.net Transgenic approaches involve introducing or modifying genes within these cultures to alter the metabolic pathways. nih.govengineering.org.cnnih.gov While overexpression of upstream genes like PAL and C4H in Angelica gigas hairy roots did not enhance decursin production, this approach can be used to target other enzymes in the pathway. nih.gov Transgenic plant cell cultures have been explored for the production of various bioactive compounds and recombinant proteins, demonstrating the feasibility of using this technology to modulate metabolic pathways. engineering.org.cnnih.govnih.govresearchgate.netfrontiersin.org Manipulating the expression of genes encoding enzymes like U6PT or the relevant cytochrome P-450s in transgenic Angelica cell cultures holds potential for increasing this compound yields or producing analogs. engineering.org.cnresearchgate.net
Microbial Biotransformation and Production of this compound and Analogs
Microorganisms possess diverse enzymatic systems capable of transforming natural products. frontiersin.orgramauniversity.ac.inmedcraveonline.com Microbial biotransformation can be used to modify existing compounds or potentially produce them. frontiersin.orgmedcraveonline.comnih.gov While direct microbial biosynthesis of complex plant pyranocoumarins like this compound is not commonly reported, microorganisms can be used for the biotransformation of this compound or related compounds into analogs. frontiersin.orgmedcraveonline.cominterstellarblends.com This involves using microbial enzymes or whole-cell systems to catalyze specific chemical reactions, such as hydrolysis, oxidation, reduction, or glycosylation, on the substrate molecule. frontiersin.orgramauniversity.ac.inmedcraveonline.com
Microbial metabolism has been investigated for the biotransformation of various natural products, including coumarins and related compounds. frontiersin.orginterstellarblends.comnih.gov For instance, studies have explored the microbial metabolism of decursin, a closely related pyranocoumarin. interstellarblends.com These biotransformation processes can yield novel analogs with potentially altered biological activities. nih.govfrontiersin.org The use of microbial fermentation and engineered microorganisms is also an active area of research for the production of various bioactive compounds and their analogs, offering potential alternative routes for obtaining this compound or novel derivatives. nih.govfrontiersin.orgmdpi.comnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 162101 |
| Decursin | 471745 |
| Umbelliferone | 5281425 |
| Demethylsuberosin | 107774 |
| Osthenol | 10229 |
| Dimethylallyl diphosphate | 644516 |
| Decursinol | 10228 |
| Angelic acid | 637770 |
| Phenylalanine | 614 |
| Cinnamic acid | 444501 |
| p-Coumaroyl CoA | 170229 |
| 2,4-Dihydroxycinnamic acid | 5280799 |
Enzyme Commission (EC) Numbers
| Enzyme Name | EC Number |
| Umbelliferone 6-prenyl transferase | 2.5.1.139 |
| Phenylalanine ammonia-lyase | 4.3.1.24 |
| Cinnamic acid 4-hydroxylase | 1.14.14.91 |
| 4-Coumarate CoA ligase | 6.2.1.12 |
| p-Coumaroyl CoA 2′-hydroxylase | 1.14.-.- |
Structural Elucidation and Conformational Analysis of Decursidin
Spectroscopic Characterization Techniques
The foundational step in characterizing decursidin's structure is the use of various spectroscopic methods. Each technique provides unique insights into the compound's connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. While comprehensive spectral data for this compound is not widely published in readily accessible literature, the structures of related coumarins from the Angelica species have been extensively studied using these methods. For a compound like this compound, ¹H NMR would reveal the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. ¹³C NMR spectroscopy would complement this by identifying the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups they belong to (e.g., carbonyls, aromatic carbons, aliphatic carbons).
For instance, in the analysis of similar coumarins, the signals for the coumarin (B35378) core, the dihydropyran ring, and the ester side chains are assigned based on their characteristic chemical shifts and coupling patterns.
Mass Spectrometry (MS and ESI-MSⁿ)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The molecular formula of this compound is established as C₂₄H₂₆O₇, corresponding to a molecular weight of 426.5 g/mol . nih.gov High-resolution mass spectrometry would provide the exact mass, confirming this composition.
Electrospray ionization tandem mass spectrometry (ESI-MSⁿ) offers deeper structural insights by fragmenting the molecule and analyzing the resulting pieces. nih.govwikipedia.org This technique can help to identify the different substructures within this compound, such as the coumarin backbone and the ester side chains, by observing the fragmentation patterns. nih.govwikipedia.org For example, the loss of the ester groups would result in characteristic fragment ions, allowing for their structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for identifying conjugated systems. The coumarin nucleus in this compound contains a conjugated system that is expected to absorb UV light at specific wavelengths. While specific λmax values for this compound are not detailed in the provided search results, coumarin derivatives typically exhibit characteristic absorption bands that confirm the presence of this chromophore.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl groups (C=O), the lactone carbonyl group of the coumarin ring, carbon-carbon double bonds (C=C) in the aromatic ring and side chains, and carbon-oxygen (C-O) single bonds. jst.go.jp The presence of these bands provides direct evidence for the key functional groups within the this compound structure. jst.go.jp
Determination of Absolute Configuration and Stereochemistry
Beyond determining the connectivity of atoms, establishing the precise three-dimensional arrangement, or stereochemistry, is crucial.
Chiroptical Methods (e.g., Cotton Effect Analysis)
This compound is a chiral molecule, meaning it has non-superimposable mirror images. Chiroptical methods are essential for determining which of these stereoisomers is the naturally occurring one. Techniques such as Circular Dichroism (CD) spectroscopy are used to measure the Cotton effect, which is the differential absorption of left and right circularly polarized light by a chiral molecule.
The stereochemistry of decursin (B1670152), a closely related compound, was established as 3'(S) through the observation of a negative Cotton effect. nih.gov Similar analyses would be applied to this compound to determine the absolute configurations at its stereocenters. The sign of the Cotton effect is directly related to the spatial arrangement of the atoms around the chiral center, allowing for the assignment of the (R) or (S) configuration. The IUPAC name for this compound, [(3S,4R)-2,2-dimethyl-3-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-4-yl] 3-methylbut-2-enoate, specifies the absolute stereochemistry at its chiral centers. nih.gov
Chemical Correlation with Known Stereostructures
The absolute stereochemistry of this compound, specifically the configuration at the C-3' and C-4' chiral centers, was conclusively determined through chemical correlation. This process involves chemically transforming the molecule of interest into a compound whose absolute stereochemistry is already known.
Researchers performed alkaline hydrolysis on this compound and its analogs. clockss.org This reaction cleaves the ester groups at the C-3' and C-4' positions, yielding a mixture of two diol products: (+)-trans-decursidinol and (-)-cis-decursidinol. clockss.org The (+)-trans-decursidinol retains the original configuration at C-4', while the (-)-cis-decursidinol is formed through inversion of configuration at this center. clockss.org
The absolute configurations of (+)-trans-decursidinol and (-)-cis-decursidinol had been previously established as (3'S, 4'R) and (3'S, 4'S), respectively. clockss.org This was achieved by correlating them with compounds like 3,4-dihydrodecursinol benzoate, whose absolute structure was determined using circular dichroism (CD) spectroscopy. clockss.org By identifying (+)-trans-decursidinol as a hydrolysis product, the stereochemistry of this compound was unequivocally established as (3'S, 4'R). clockss.orgcapes.gov.br
Analysis of Dihydropyranocoumarin Skeleton and Substituent Effects
This compound is built upon a dihydropyranocoumarin skeleton. This core structure consists of a coumarin (benzopyran-2-one) fused with a dihydropyran ring. In this compound, this is a linear pyranocoumarin (B1669404), meaning the pyran ring is fused at the 7 and 8 positions of the coumarin nucleus. This skeleton is a common motif in a variety of natural products. nih.govresearchgate.net
The substituents attached to this skeleton significantly influence its chemical properties and stereochemistry. The key substituents in this compound are the two ester groups located at the C-3' and C-4' positions of the dihydropyran ring. According to PubChem, this compound features two 3-methylbut-2-enoyloxy (senecioyloxy) groups. nih.gov However, other closely related natural compounds feature different ester groups, such as angeloyloxy groups, leading to a family of similar structures. clockss.org
The nature and position of these ester substituents have a direct and measurable effect on the NMR spectrum. The electronegativity of the ester's carbonyl oxygen causes a downfield shift in the signals of the adjacent methine protons (H-3' and H-4'). The specific chemical shift values are characteristic of this substitution pattern.
Furthermore, the steric and electronic interactions between the substituents on the dihydropyran ring dictate its preferred conformation. As previously discussed, the trans arrangement of the C-3' and C-4' substituents is the stable conformation for this compound, a fact readily confirmed by the J-coupling constant between H-3' and H-4' in the ¹H NMR spectrum. clockss.org The presence of the bulky gem-dimethyl group at the C-2' position also influences the local conformation of the dihydropyran ring. These substituent effects are critical for the complete and accurate structural assignment of this compound and related pyranocoumarins.
Structure Activity Relationship Sar Studies of Decursidin and Its Analogues
Methodological Approaches to SAR Elucidation
Elucidating the SAR of decursidin and its analogues involves a combination of experimental and computational methods. Traditional approaches include the synthesis of a series of analogues with targeted structural modifications, followed by in vitro and in vivo biological activity testing nih.govspirochem.com. By comparing the activities of these modified compounds to that of the parent compound, researchers can infer the contribution of specific functional groups or structural motifs to the observed effects spirochem.com.
Computational methods play an increasingly important role in SAR studies. Techniques such as molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis are widely employed acs.orgnih.govmdpi.comnih.gov. Molecular docking simulates the interaction between a ligand (this compound or its analogue) and a biological target (e.g., an enzyme or receptor) to predict binding affinity and identify key interaction sites acs.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.net. Pharmacophore modeling identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target acs.orgmdpi.comnih.gov. QSAR modeling establishes mathematical relationships between molecular descriptors (representing structural and physicochemical properties) and biological activity, allowing for the prediction of the activity of new, untested compounds acs.orgnih.govnih.govresearchgate.netnih.gov.
Identification of Pharmacophores and Key Structural Motifs for Biological Activities
Identifying the pharmacophore and key structural motifs is a central aspect of this compound SAR studies. The coumarin (B35378) core structure is generally considered essential for the biological activity of this compound and its analogues nih.gov. Studies have shown that modifications or removal of the coumarin scaffold often lead to a significant reduction or loss of activity nih.gov.
Specific substituents and their positions on the coumarin core and the attached side chains are crucial for determining the type and potency of the biological activity nih.govresearchgate.net. For instance, the side chain attached to the coumarin structure in decursin (B1670152) (an analogue of this compound) has been identified as a critical moiety influencing its activity, particularly in the context of anticancer effects and interaction with protein kinase C βII nih.gov. The presence of certain functional groups, such as hydroxyl groups, can be important for reinforcing binding to biological targets like PTP1B and α-glucosidase mdpi.com.
Pharmacophore models for coumarin derivatives have been developed to identify the key features required for specific activities, such as α-glucosidase inhibition acs.orgnih.gov. These models often highlight the importance of hydrogen bond acceptors, negatively charged atoms, and aromatic rings for effective binding acs.org.
Influence of Substituent Nature and Position on Bioactivity
The nature and position of substituents on the this compound scaffold significantly impact its bioactivity nih.govresearchgate.netnih.govlasalle.edulibretexts.orgrsc.org. Different substitution patterns can lead to diverse pharmacological profiles researchgate.net.
Research on coumarin derivatives, including those related to this compound, has demonstrated that the presence of larger substituents with double or triple bonds and aromatic hydroxyl groups can increase inhibitory activity against certain enzymes like hDPP III researchgate.net. Similarly, in studies of anticancer activity, the presence of a double bond in the side chain of decursin analogues was found to be crucial for the inhibition of the Wnt/β-catenin pathway nih.gov. The position of substituents on aromatic rings also plays a significant role in determining potency nih.gov.
Interactive Table 1: Influence of Substituent Features on Activity (Illustrative Data based on Search Results)
| Compound Feature | Example Modification | Observed Effect on Activity (Illustrative) | Relevant Bioactivity Target (Illustrative) | Source |
| Larger substituents on coumarin core | Double/triple bonds, aromatic -OH | Increased inhibitory activity | hDPP III | researchgate.net |
| Side chain double bond | Cinnamoyl vs phenyl propionyl | Crucial for inhibition | Wnt/β-catenin pathway | nih.gov |
| Hydroxyl groups | Presence vs absence | Important for binding | PTP1B, α-glucosidase | mdpi.com |
| Substitution position on phenyl ring | Ortho- or meta-functionalization | Increased potency | Wnt/β-catenin pathway | nih.gov |
Stereochemical Effects on Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence the biological activity and selectivity of a compound mdpi.comkhanacademy.orgnih.gov. While specific detailed studies on the stereochemical effects of all chiral centers in this compound were not extensively found in the provided search results, research on related compounds highlights the importance of stereochemistry in drug-target interactions mdpi.comnih.gov.
For instance, studies on other natural products and synthetic compounds have shown that different stereoisomers can exhibit significant differences in potency and selectivity towards their biological targets mdpi.comnih.gov. This is because the shape of a molecule dictates how it fits into the binding site of a protein or enzyme, and even subtle changes in stereochemistry can alter this fit, affecting binding affinity and efficacy mdpi.com. Given that this compound and some of its analogues possess chiral centers, it is expected that their stereochemistry would play a role in their interactions with biological macromolecules, influencing their activity and potentially their selectivity towards different targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
QSAR modeling is a powerful computational technique used to build predictive models that relate the structural and physicochemical properties of compounds to their biological activity preprints.orgnih.govnih.gov. For this compound and its analogues, QSAR studies can help to:
Identify the molecular descriptors that are most important for a particular activity nih.gov.
Predict the activity of novel, unsynthesized analogues nih.govnih.gov.
Provide insights into the potential mechanism of action by correlating structural features with biological responses preprints.org.
QSAR models have been developed for coumarin derivatives, including some related to this compound, to predict activities such as α-glucosidase inhibition acs.orgnih.gov. These models utilize various molecular descriptors, including physicochemical properties like polar surface area, lipophilicity, and the number of hydrogen bond donors and acceptors nih.gov. Studies have shown significant relationships between these descriptors and the observed biological activity (e.g., IC50 values) nih.gov. For example, QSAR analysis has indicated that descriptors such as polar surface area, number of hydrogen bond donors, solubility, and lipophilicity are significantly related to the IC50 values of certain phytochemicals, including coumarins, against specific targets nih.gov.
Interactive Table 2: Significant Descriptors in QSAR Studies (Illustrative Data based on Search Results)
| Descriptor | Correlation with Activity (Illustrative, e.g., IC50) | Source |
| Polar Surface Area (PSA) | Significantly related | nih.gov |
| Hydrogen Bond Donors (HD) | Significantly related | nih.gov |
| Solubility (cLogS) | Significantly related | nih.gov |
| Lipophilicity (cLogP) | Significantly related | nih.gov |
| Relative Polar Surface Area (RPSA) | Significantly related | nih.gov |
These QSAR models can guide the design and synthesis of new this compound analogues with improved potency and desired properties nih.gov.
Molecular and Cellular Mechanisms of Action of Decursidin Preclinical Studies
Anti-Cancer Mechanisms
Decursidin, a pyranocoumarin (B1669404) compound, has been the subject of numerous preclinical studies investigating its potential as an anti-cancer agent. Research indicates that its efficacy stems from pleiotropic effects on cancer cells, including the ability to modulate cell proliferation, induce programmed cell death (apoptosis), and interfere with cellular recycling pathways like autophagy. nih.gov These mechanisms collectively contribute to its observed anti-tumor activities across various cancer types in laboratory settings. nih.govmdpi.com
Modulation of Cell Proliferation and Cell Cycle Progression
A fundamental characteristic of cancer is uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. nih.gov Preclinical findings demonstrate that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest. nih.gov Studies have shown that treatment with this compound can halt cancer cells in different phases of the cell cycle, thereby preventing their division and proliferation. mdpi.com This effect is closely linked to its ability to modulate the expression of key proteins that govern cell cycle checkpoints. For instance, this compound has been observed to suppress the transcription factor E2F3, which is crucial for advancing the cell cycle and is often overexpressed in aggressive cancers. nih.gov
The progression of the cell cycle is orchestrated by a family of enzymes known as cyclin-dependent kinases (CDKs), which, when activated by their cyclin partners, phosphorylate target proteins to drive the cell from one phase to the next. wikipedia.orgmdpi.comrutgers.edu The activity of CDKs is tightly controlled, and their dysregulation is a common feature in cancer. nih.govwikipedia.org
This compound influences cell cycle progression by modulating the levels of CDK inhibitors. Research indicates that this compound treatment can lead to the upregulation of proteins such as p21 and p27. mdpi.com These proteins function as potent inhibitors of CDK-cyclin complexes. By increasing their expression, this compound effectively puts a brake on the activity of CDKs, leading to cell cycle arrest and a reduction in tumor cell proliferation. mdpi.com
| Cell Cycle Regulatory Protein | Effect of this compound | Cancer Model/Cell Line | Reference |
| p21 | Upregulation | Not Specified in Snippet | mdpi.com |
| p27 | Upregulation | Not Specified in Snippet | mdpi.com |
| E2F3 | Inhibition | Gastric Cancer | nih.gov |
Induction of Apoptosis
Apoptosis is a form of programmed cell death that is essential for eliminating damaged or potentially dangerous cells. assaygenie.com A hallmark of many cancers is the ability to evade this process, leading to cell survival and tumor growth. nih.govfrontiersin.org this compound has been shown to be a potent inducer of apoptosis in various cancer cells. nih.govmdpi.com This pro-apoptotic effect is a central component of its anti-cancer activity.
Apoptosis can be initiated through two main signaling cascades: the extrinsic and intrinsic pathways. nih.govthermofisher.comnih.gov The extrinsic pathway is triggered by external signals binding to death receptors on the cell surface, such as Fas receptors. assaygenie.comnih.gov The intrinsic pathway, also known as the mitochondrial pathway, is initiated from within the cell in response to stressors like DNA damage or oncogene activation. thermofisher.comnih.gov This pathway is primarily regulated by the Bcl-2 family of proteins. nih.gov
Preclinical studies suggest that this compound primarily activates the intrinsic pathway of apoptosis. mdpi.com Its pro-apoptotic activity has been correlated with the modulation of key components of the mitochondrial pathway, including members of the Bcl-2 protein family and the subsequent release of mitochondrial proteins like cytochrome c. mdpi.com Furthermore, some research indicates that this compound may exert its effects by targeting upstream signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and apoptosis. mdpi.com
Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a family of proteases called caspases, which are the executioners of cell death. thermofisher.comnih.gov The Bcl-2 family of proteins are central regulators of the intrinsic pathway, consisting of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that prevent cell death and pro-apoptotic members (e.g., Bax, Bak) that promote it. nih.govnumberanalytics.comwikipedia.org The balance between these opposing factions determines the cell's fate. numberanalytics.com
This compound has been found to shift this balance in favor of apoptosis. Studies in bladder and colon cancer cells showed that this compound-induced apoptosis was associated with a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Concurrently, it boosted the activation of pro-apoptotic factors, including Bax and the initiator caspase-9, and the key executioner caspase, caspase-3. mdpi.comnih.gov The activation of Bax facilitates the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in cell death. wikipedia.orgmdpi.com
| Apoptotic Regulatory Protein | Effect of this compound | Cancer Model/Cell Line | Reference |
| Bcl-2 (Anti-apoptotic) | Downregulation | Bladder (235J), Colon (HCT116) | mdpi.com |
| Bax (Pro-apoptotic) | Upregulation/Activation | Bladder (235J), Colon (HCT116) | mdpi.com |
| Cytochrome c (Pro-apoptotic) | Boost in activation | Bladder (235J), Colon (HCT116) | mdpi.com |
| Caspase-3 (Executioner) | Boost in activation | Bladder (235J), Colon (HCT116) | mdpi.com |
Intrinsic and Extrinsic Apoptotic Pathways
Autophagy Modulation
Autophagy is a cellular process of "self-eating," where the cell degrades and recycles its own components to maintain homeostasis and survive under stressful conditions like nutrient deprivation. frontiersin.orgptglab.com In the context of cancer, autophagy plays a complex, dual role. frontiersin.orgresearchgate.net While it can act as a tumor suppressor in the early stages, in established tumors, it often functions as a pro-survival mechanism, helping cancer cells withstand metabolic stress and resist therapy. nih.govmdpi.com
This compound has been identified as a modulator of autophagy. mdpi.comnih.gov Specifically, research shows that this compound blocks the autophagic flux—the complete process of autophagy from initiation to the degradation of cargo in lysosomes. nih.gov This inhibition was observed in a range of cancer cells, including gastric, colon, cervical, breast, and lung cancer. mdpi.com The mechanism behind this blockage involves the reduction of both the expression and activity of a lysosomal protein called cathepsin C (CTSC). nih.gov This disruption of the autophagy process leads to the accumulation of autophagy-related proteins like LC3 and SQSTM1, which is indicative of a dysfunctional or blocked pathway. nih.gov By inhibiting this pro-survival pathway, this compound may render cancer cells more vulnerable to stress and other therapeutic agents. nih.govnih.gov
| Autophagy-Related Protein | Effect of this compound | Cancer Model/Cell Line | Reference |
| Cathepsin C (CTSC) | Reduced expression and activity | Gastric Cancer | nih.gov |
| LC3 | Accumulation (indicating flux blockage) | Gastric Cancer | nih.gov |
| SQSTM1 | Accumulation (indicating flux blockage) | Gastric Cancer | nih.gov |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. mdpi.comnews-medical.netfrontiersin.org Preclinical studies have demonstrated that this compound and its related compound, decursin (B1670152), can effectively inhibit angiogenesis. nih.govresearchgate.net
The primary mechanism of this anti-angiogenic activity appears to be the suppression of the vascular endothelial growth factor (VEGF) signaling pathway. nih.govfrontiersin.org VEGF is a potent activator of angiogenesis, and its binding to its receptor, VEGFR-2, initiates a cascade of events leading to endothelial cell proliferation, migration, and tube formation. nih.govthno.org this compound has been shown to inhibit these VEGF-induced processes in human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net This inhibition is achieved, at least in part, by suppressing the phosphorylation of VEGFR-2, which is a critical step in the activation of the receptor. nih.gov By blocking VEGFR-2 activation, this compound effectively halts the downstream signaling that drives angiogenesis. frontiersin.org
In vivo studies have further substantiated the anti-angiogenic effects of this compound. In a chick chorioallantoic membrane (CAM) assay, a common model for studying angiogenesis, this compound significantly suppressed the formation of new blood vessels. nih.gov Additionally, in mouse models, the oral administration of this compound has been shown to reduce VEGF-induced angiogenesis. researchgate.net
Metastasis and Invasion Inhibition
The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. This complex process involves the degradation of the extracellular matrix (ECM) and the transition of cancer cells into a more motile and invasive phenotype. This compound has been investigated for its potential to inhibit these critical steps of metastasis.
Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the ECM, a key step in tumor invasion and metastasis. als-journal.commdpi.com Increased levels of certain MMPs, such as MMP-2 and MMP-9, are often associated with the invasive potential of tumors. caymanchem.comnih.gov
Preclinical studies suggest that this compound can modulate the activity of these enzymes. By inhibiting MMPs, this compound can potentially prevent the breakdown of the ECM, thereby hindering the ability of cancer cells to invade surrounding tissues and metastasize. als-journal.commdpi.comscbt.com For instance, some studies have shown that certain compounds can inhibit both the expression and activity of MMP-2 and MMP-9. mdpi.com
Epithelial-mesenchymal transition (EMT) is a cellular program in which epithelial cells lose their cell-cell adhesion and apical-basal polarity, and acquire a mesenchymal phenotype, which is characterized by increased motility and invasiveness. scirp.org This transition is a critical event in the metastatic cascade. Key molecular changes during EMT include the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like vimentin (B1176767). scirp.orgnih.govresearchgate.net
The loss of E-cadherin, a protein crucial for cell-cell adhesion, is a hallmark of EMT and is associated with increased tumor cell migration. nih.gov Conversely, the increased expression of vimentin, an intermediate filament protein, is linked to enhanced cell motility and a more invasive phenotype. nih.gov Preclinical evidence suggests that this compound may interfere with the EMT process. Studies have shown that certain natural compounds can reverse EMT by upregulating E-cadherin and downregulating vimentin expression. scirp.org By inhibiting EMT, this compound could potentially reduce the migratory and invasive capacity of cancer cells, thereby limiting their metastatic potential.
Matrix Metalloproteinases (MMPs) Regulation
Immune System Modulation in the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix. The immune cells within the TME can either suppress or promote tumor growth. nih.gov Modulating the immune response within the TME is a promising strategy in cancer therapy.
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping anti-tumor immune responses. the-innovation.orgnih.govyoutube.com They present tumor antigens to T cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs) that can kill cancer cells. the-innovation.orgnih.gov The interaction between DCs and T cells is essential for effective tumor control. nih.gov
Macrophages are another key component of the TME. Depending on their polarization state, they can exhibit either pro-tumor or anti-tumor functions. dovepress.com Preclinical studies have indicated that this compound and related compounds may modulate the function of immune cells like macrophages. For example, decursinol (B1670153) angelate, a compound structurally similar to this compound, has been shown to possess anti-inflammatory properties by suppressing macrophage polarization and the release of pro-inflammatory mediators. dovepress.com Some studies also suggest that certain extracts can inhibit the production of pro-inflammatory cytokines in macrophages. mdpi.com By influencing the activity of these immune cells, this compound could potentially shift the balance of the TME towards an anti-tumor state.
Targeting Specific Signaling Pathways
The uncontrolled proliferation of cancer cells is often driven by the aberrant activation of intracellular signaling pathways. Targeting these pathways is a cornerstone of modern cancer therapy.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. oncotarget.comqiagen.comwikipedia.org This pathway is frequently hyperactivated in many types of cancer, contributing to tumor development and progression. nih.govwikipedia.orgnih.govwikipedia.org
Preclinical studies have shown that decursin, a closely related compound to this compound, can inhibit the PI3K/Akt/mTOR signaling pathway. frontiersin.org This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis in various cancer cell lines. frontiersin.org The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, both of which can be targeted by inhibitors. ed.ac.uk By targeting key components of the PI3K/Akt/mTOR pathway, this compound may exert its anti-cancer effects by disrupting fundamental cellular processes required for tumor growth and survival. waocp.orgnih.govmdpi.com
Research Findings on this compound's Mechanisms
| Mechanism | Key Molecular Target/Process | Observed Effect in Preclinical Studies | Relevant Cancer Hallmarks |
|---|---|---|---|
| Angiogenesis Inhibition | VEGF/VEGFR-2 Signaling Pathway | Inhibition of endothelial cell proliferation, migration, and tube formation. nih.gov Suppression of neovessel formation in vivo. nih.gov | Sustaining Proliferative Signaling, Inducing Angiogenesis |
| Metastasis and Invasion Inhibition | Matrix Metalloproteinases (MMPs) | Potential regulation of MMP activity, leading to reduced ECM degradation. als-journal.commdpi.com | Activating Invasion and Metastasis |
| Metastasis and Invasion Inhibition | Epithelial-Mesenchymal Transition (EMT) | Potential to reverse EMT by modulating E-cadherin and vimentin expression. scirp.org | Activating Invasion and Metastasis |
| Immune System Modulation | Macrophages in the Tumor Microenvironment | Potential to suppress pro-inflammatory functions of macrophages. dovepress.commdpi.com | Avoiding Immune Destruction |
| Targeting Specific Signaling Pathways | PI3K/Akt/mTOR Pathway | Inhibition of the pathway, leading to suppression of cancer cell growth and induction of apoptosis. frontiersin.org | Sustaining Proliferative Signaling, Resisting Cell Death |
MAPK Pathway (ERK, JNK, p38)
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the key signaling cascades of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. frontiersin.orgnih.gov this compound has been shown to modulate this pathway, which may contribute to its neuroprotective effects by protecting neurons from stress-induced damage. nih.govresearchgate.net The precise mechanisms involve inhibiting specific enzymes and signaling molecules within the pathway, reducing oxidative stress, and suppressing pro-inflammatory cytokines. nih.govresearchgate.net
In the context of cancer, the MAPK pathway is frequently overactivated. semanticscholar.org Studies have shown that this compound can influence this pathway. For instance, in breast cancer cell lines, this compound was found to primarily affect the MAPK/nuclear factor-κB (NF-κB) pathway to impact matrix metalloproteinase-9 (MMP-9) production and cell invasion. frontiersin.org Additionally, in the context of chemotherapy-induced alopecia, this compound treatment was associated with a reduction in ERK and p38 expression. researchgate.net
The JNK and p38 MAPK pathways are often activated by cellular stress and inflammatory signals. nih.gov While the direct and specific dose-dependent effects of this compound on JNK and p38 phosphorylation and activation require more detailed investigation, its broader impact on the MAPK pathway suggests a potential role in modulating these stress-activated kinases.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling route for a multitude of cytokines and growth factors, playing a significant role in cell proliferation, differentiation, migration, and immune responses. mdpi.comsigmaaldrich.com This pathway involves the activation of JAKs upon ligand binding to cytokine receptors, which then phosphorylate STAT proteins. mdpi.comsigmaaldrich.com These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes. mdpi.comsigmaaldrich.com
Preclinical research indicates that this compound can influence the JAK/STAT pathway. Specifically, in gastric cancer models, this compound has been observed to target STAT3 signaling. frontiersin.org This interaction is part of a larger mechanism involving the regulation of the CXCR7/STAT3/c-Myc axis. Dysregulation of the JAK/STAT pathway is implicated in various diseases, and its modulation by compounds like this compound is an area of active research. mdpi.com
CXCR7/STAT3/c-Myc Axis
Recent preclinical findings have highlighted the role of this compound in modulating the C-X-C chemokine receptor type 7 (CXCR7)/STAT3/c-Myc signaling axis. CXCR7 is a chemokine receptor that, along with CXCR4, binds to the ligand CXCL12 and is implicated in tumor growth and metastasis. mdpi.com
In gastric cancer studies, this compound has been shown to downregulate the expression of CXCR7. frontiersin.org This downregulation, in turn, affects the STAT3/c-Myc pathway, leading to a reduction in the expression of c-Myc. researchgate.netfrontiersin.org The transcription factor c-Myc is a critical regulator of cell growth and proliferation, and its targets are involved in processes like protein synthesis. plos.org By disrupting this axis, this compound was found to inhibit tumor growth and induce apoptosis in gastric cancer cells. frontiersin.org In vivo studies using gastric cancer xenograft mice further confirmed that Decursin could suppress tumor size by downregulating CXCR7. frontiersin.org
Cathepsin-C and E2F3 Regulation
Preclinical investigations have identified Cathepsin-C (CTSC) as a target of this compound. In gastric cancer xenograft mouse models, this compound was reported to significantly suppress tumor size in part by inhibiting CTSC. frontiersin.org
While direct regulation of the transcription factor E2F3 by this compound is not explicitly detailed in the provided search results, the broader impact of this compound on cell cycle and proliferation pathways suggests a potential for indirect influence. E2F transcription factors are crucial for regulating the expression of genes involved in cell cycle progression and DNA synthesis. Given this compound's effects on key signaling molecules that control cell growth, further research may elucidate a connection to E2F3 regulation.
Neuroprotective Mechanisms
This compound has demonstrated notable neuroprotective properties in various preclinical models, suggesting its potential as a therapeutic agent for cognitive disorders.
Anti-Amnestic Effects and Cognitive Enhancement
Preclinical studies have consistently shown that this compound possesses anti-amnesic and cognitive-enhancing capabilities. nih.govresearchgate.net In mouse models where amnesia was induced by scopolamine, this compound significantly mitigated memory deficits as evaluated by the Morris water maze and passive avoidance tests. nih.gov These findings suggest that this compound can counteract memory impairment. nih.goveuropeanreview.org
The neuroprotective activity of this compound also extends to models of Alzheimer's disease. In studies using beta-amyloid (Aβ)-induced neurotoxicity in PC12 cells, this compound was found to reduce cytotoxicity and lipid peroxidation while increasing levels of glutathione (B108866) and the activity of antioxidant enzymes. nih.gov Furthermore, it promoted the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses, and inhibited the aggregation of Aβ. nih.gov
Acetylcholine (B1216132) Esterase (AChE) Activity Modulation
A key mechanism underlying the cognitive-enhancing effects of this compound is its ability to modulate the activity of Acetylcholine Esterase (AChE). nih.gov AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. nih.gov Inhibition of AChE leads to increased levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory. europeanreview.org
Studies have indicated that the anti-amnesic effects of this compound may be attributed to a reduction in AChE activity in the hippocampus of mice. nih.gov By inhibiting AChE, this compound helps to maintain higher concentrations of acetylcholine in the brain, which is a therapeutic strategy employed in the management of Alzheimer's disease. nih.goveuropeanreview.org An in vitro study further demonstrated that nodakenin, a related coumarin (B35378) compound, inhibited acetylcholinesterase activity in a dose-dependent manner. researchgate.net
Protection Against Stress-Induced Neuronal Damage
Preclinical studies suggest that this compound may offer protection against neuronal damage induced by various stressors. In rodent models, exposure to stress has been shown to increase post-surgical pain-related behaviors. These models are instrumental in investigating the neurobiological mechanisms that underlie the worsening of post-surgical pain due to stress. nih.gov Research has demonstrated that both acute and chronic stress can activate the neuroimmune system, leading to elevated levels of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the spinal cord. nih.gov This neuroinflammatory response is a key factor in the development of heightened and prolonged post-surgical hypersensitivity. nih.gov Furthermore, early life stress can induce long-lasting alterations in nociceptive pathways, affecting pain responses later in life. nih.gov
The hypothalamic-pituitary-adrenal (HPA) axis, a major stress response system, is also critically involved in the exacerbation of post-surgical hypersensitivity. nih.gov The impact of stress on pain is complex and depends on the nature, intensity, and duration of the stressor. nih.gov
Reduction of Glutamate-Induced Cytotoxicity
This compound has demonstrated neuroprotective effects against glutamate-induced cytotoxicity in preclinical models. dovepress.com Glutamate (B1630785), a major excitatory neurotransmitter, can cause neuronal damage and death when present in excessive concentrations, a phenomenon known as excitotoxicity. nih.gov This toxicity is often mediated by an influx of calcium ions and the generation of oxidative stress. dovepress.comnih.gov
In primary cultures of rat cortical cells, both decursin and its aglycone, decursinol, have been shown to protect against glutamate-induced damage. dovepress.com They effectively reduced the elevated intracellular calcium levels triggered by glutamate, suggesting a mechanism involving the modulation of calcium influx through overactivated glutamate receptors. dovepress.com Furthermore, these compounds counteracted the glutamate-induced reduction in glutathione, a key cellular antioxidant, and the activity of glutathione peroxidase. dovepress.com They also decreased the excessive production of cellular peroxides in glutamate-damaged cortical cells. dovepress.com These findings indicate that this compound and related compounds may protect neurons from glutamate-induced oxidative damage by influencing cellular antioxidative defense mechanisms. dovepress.com
It is noteworthy that in some cell lines, high concentrations of glutamate can induce cytotoxicity through a mechanism independent of its receptors, by inhibiting the uptake of cystine and leading to the depletion of glutathione, thereby causing oxidative stress. nih.gov
Modulation of Neuroinflammatory Pathways
This compound exhibits the potential to modulate neuroinflammatory pathways, which are implicated in a range of neurodegenerative diseases. Neuroinflammation is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators, including cytokines and chemokines. frontiersin.org This process can be triggered by various stimuli, including pathogens and cellular damage. frontiersin.org
Microglia, the primary immune cells of the central nervous system, play a central role in initiating and regulating the inflammatory response. mdpi.com They express various receptors that detect inflammatory signals and, in response, secrete both pro-inflammatory cytokines like TNF-α and IL-1β, and anti-inflammatory cytokines. mdpi.com
Preclinical studies have shown that compounds capable of modulating these neuroinflammatory responses can have therapeutic potential. For instance, the inhibition of pro-inflammatory cytokine production has been a target for developing treatments for brain disorders. mdpi.com Research has explored various strategies, including cytokine-specific inhibitors and the modulation of signaling pathways like the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation. mdpi.comresearchgate.net
Anti-Inflammatory Mechanisms
This compound has been investigated for its anti-inflammatory properties, with preclinical studies pointing towards several mechanisms of action.
Inhibition of Nitric Oxide (NO) Production
This compound and related coumarin derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. researchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for studying inflammation, coumarin compounds isolated from Angelica decursiva demonstrated inhibitory effects on NO production. researchgate.net Overproduction of NO by the inducible nitric oxide synthase (iNOS) enzyme is a hallmark of inflammation and can contribute to tissue damage. nih.gov Therefore, the inhibition of NO production is a significant aspect of the anti-inflammatory effects of certain compounds. mdpi.com
Suppression of Tumor Necrosis Factor-alpha (TNF-α) Production
The suppression of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, is another key anti-inflammatory mechanism. biospective.com Elevated levels of TNF-α are associated with various inflammatory conditions and neurodegenerative diseases. biospective.com Preclinical studies have shown that certain compounds can suppress TNF-α production in response to inflammatory stimuli like LPS. researchgate.net For example, in LPS-stimulated RAW 264.7 cells, umbelliferone (B1683723) 6-carboxylic acid, a compound isolated from Angelica decursiva, was found to suppress the production of TNF-α in a concentration-dependent manner. researchgate.net This suppression can occur at the level of gene expression, preventing the transcription of the TNF-α gene. nih.gov
Downregulation of Inducible Nitric Oxide Synthase (iNOS) Expression
The anti-inflammatory effects of this compound are also linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. researchgate.net iNOS is the enzyme responsible for the high-output production of NO during an inflammatory response. plos.org Its expression is typically low in resting cells but can be induced by pro-inflammatory stimuli such as LPS and certain cytokines. nih.gov
Preclinical research has demonstrated that certain coumarin derivatives can inhibit the expression of iNOS in LPS-stimulated macrophage cells. researchgate.net This downregulation of iNOS protein expression leads to a decrease in NO production, thereby mitigating the inflammatory cascade. researchgate.net The regulation of iNOS expression is complex, involving both transcriptional and post-transcriptional mechanisms, with the transcription factor NF-κB playing a crucial role in its induction in most cell types. nih.gov
Inhibition of Cyclooxygenase-2 (COX-2) Expression
Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced in response to inflammatory stimuli, playing a key role in the synthesis of pro-inflammatory prostaglandins. medsci.orgfrontiersin.org Its overexpression is associated with various inflammatory disorders. frontiersin.org While related coumarin compounds have been investigated for their anti-inflammatory properties, preclinical studies providing direct evidence of this compound's ability to inhibit the expression of COX-2 are not available in the current body of research. Therefore, this specific mechanism of action for this compound remains unelucidated.
Modulation of Calcium Influx in Immune Cells (e.g., Mast Cells)
Mast cells are critical immune cells that, upon activation, release a variety of inflammatory mediators, a process known as degranulation. frontiersin.org This process is fundamentally dependent on an increase in intracellular calcium ([Ca2+]i). nih.gov The activation sequence typically involves the release of calcium from intracellular stores within the endoplasmic reticulum, which in turn triggers a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) via specialized plasma membrane channels. nih.govfrontiersin.org This sustained calcium signal is the obligatory trigger for mast cell degranulation. nih.gov
Preclinical investigations into the effects of this compound on this pathway have been conducted using rat mast cells stimulated by concanavalin (B7782731) A. In one key study, several coumarin compounds were evaluated for their ability to inhibit anaphylactic mediator release. The findings indicated that the chemical structure of the coumarin is essential for this inhibitory activity. This compound, along with the related compound Pd-III, did not inhibit the release of these mediators. Furthermore, the study directly measured the effect on calcium uptake using a ⁴⁵Ca tracer and found that this compound had little effect on concanavalin A-induced calcium influx into mast cells. This suggests that this compound does not modulate this specific calcium signaling pathway in mast cells, unlike other structurally distinct coumarins.
| Compound | Inhibition of Mediator Release (IC₅₀) | Effect on ⁴⁵Ca Uptake |
|---|---|---|
| This compound | Did not inhibit | Little to no effect |
| Pd-C-II | 100 µM | Not specified |
| Pd-C-III | 102 µM | >40% reduction |
| Pd-C-IV | 73 µM | Not specified |
| Pd-Ia | 79 µM | >40% reduction |
Antioxidant Mechanisms
Enhancement of Endogenous Antioxidant Systems
In addition to direct scavenging, another protective mechanism against oxidative stress is the enhancement of the body's own antioxidant enzyme systems. actascientific.com These enzymatic defenses include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), which work in concert to neutralize ROS. explorationpub.com While some natural compounds have been shown to upregulate the activity of these enzymes, there are currently no specific preclinical studies demonstrating that this compound enhances these endogenous antioxidant systems.
Other Biological Activities and Mechanistic Investigations
Anti-Melanogenic Properties
Melanogenesis is the complex process responsible for the production of melanin (B1238610), the primary pigment in skin. mdpi.com The key rate-limiting enzyme in this pathway is tyrosinase. plos.org Inhibition of tyrosinase activity or downregulation of its expression is a primary target for agents developed to treat hyperpigmentation. plos.orgnih.gov The expression of tyrosinase is controlled by the microphthalmia-associated transcription factor (MITF). mdpi.com
Research into the bioactivity of coumarins has explored their potential as inhibitors of enzymes involved in metabolic processes. In a study comparing a series of dihydroxanthyletin-type coumarins, this compound was evaluated for its inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. The results indicated that this compound exhibited reduced inhibitory activity against both of these targets when compared to its parent compound, (+)-trans-decursinol. mdpi.com This suggests that the specific ester groups on the this compound molecule may diminish its inhibitory potential relative to its precursor. While this study did not directly measure tyrosinase inhibition, the findings on other enzyme systems provide insight into its structure-activity relationship.
| Compound | PTP1B Inhibition (IC₅₀) | α-Glucosidase Inhibition (IC₅₀) |
|---|---|---|
| This compound | Reduced activity | Reduced activity |
| (+)-trans-Decursinol | 2.33 µM | 11.32 µM |
| Decursinol | Lower affinity than (+)-trans-decursinol | Lower affinity than (+)-trans-decursinol |
*As compared to (+)-trans-decursinol. mdpi.com
Pharmacokinetic and Pharmacodynamic Investigations Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
ADME testing evaluates the fate of a drug within an organism, influencing its efficacy and potential toxicity. genoskin.com In preclinical settings, this often involves both in vitro and in vivo studies in animal models. deprezlab.frgenoskin.com
In Vitro and In Vivo Studies in Animal Models
Studies on related pyranocoumarins like decursin (B1670152) and decursinol (B1670153) angelate, also found in Angelica gigas, provide insights into the likely ADME characteristics of decursidin. Decursin and decursinol angelate have been shown to be gradually absorbed across the intestinal lumen following oral and intravenous administration in rats. nih.gov Neither compound showed substantial accumulation in total blood or any tissue. nih.gov The data suggest that decursin and decursinol angelate were almost completely absorbed. nih.gov
In vitro studies on decursin using CaCo-2 cells, a model for intestinal permeability, indicated excellent permeability on the absorptive side. nih.gov The efflux ratio increased in a concentration-dependent manner at concentrations greater than 50 μM, suggesting the involvement of an active efflux transporter. nih.gov In rats, approximately 25–26% of decursin was not bound to plasma proteins. nih.gov
While specific detailed ADME data for this compound in animal models were not extensively found in the provided search results, the information on structurally related compounds like decursin suggests that this compound is likely to be absorbed, distributed without significant accumulation, and undergo metabolism and excretion. Animal models, despite differences from human physiology, are traditionally used to assess whole-body drug disposition. genoskin.com
Metabolite Identification and Characterization
Metabolite identification is a critical part of ADME studies, revealing how a compound is transformed within the body. While specific details on this compound metabolites were limited in the search results, research on the related compound decursin has provided some insights. Following oral administration of decursin, only decursinol was remarkably detected in the plasma, indicating significant hepatic first-pass metabolism of decursin. nih.govresearchgate.net This suggests that decursinol is a major metabolite of decursin.
The biotransformation of plant secondary metabolites like decursin by microorganisms has also been investigated. researchgate.net For example, microbial transformation of decursin with Sepedonium chrysospermem yielded (+)-decursinol and (-)-cis-decursidinol as metabolites. researchgate.net This highlights potential metabolic pathways that might also be relevant for this compound in vivo, potentially involving gut microbiota.
Advanced Analytical and Characterization Techniques for Decursidin Research
Quantitative Analysis in Complex Biological and Plant Matrices
Quantitative analysis of decursidin in complex matrices, such as plant extracts and biological samples, presents challenges due to the presence of numerous other compounds. Accurate quantification is vital for determining the content of this compound in medicinal plants like Angelica gigas and Angelica decursiva, as well as for studying its distribution and metabolism in biological systems.
Studies have focused on determining the content of decursin (B1670152) and its structural isomer, decursinol (B1670153) angelate, in A. gigas roots. For instance, one study reported contents of 44.63 mg/g (4.46%) for decursin and 18.4 mg/g (1.84%) for decursinol angelate in A. gigas raw material using HPLC analysis. mdpi.com While this study specifically mentions decursin and decursinol angelate, similar quantitative approaches are applicable to this compound, given its presence in the same plant sources. The complexity of plant matrices requires efficient extraction methods and selective analytical techniques to isolate and quantify this compound accurately amidst other coumarins and plant constituents.
In biological matrices, quantitative analysis is necessary for pharmacokinetic studies to determine this compound's absorption, distribution, metabolism, and excretion. LC-MS/MS methods, known for their sensitivity and selectivity, are commonly employed for the quantification of compounds in complex biological samples like plasma. nih.govmeasurlabs.com Such methods are developed and validated to ensure accurate and reliable results in the presence of endogenous biological components.
Application of UPLC, GC-MS, LC-MS for Multi-component Analysis
Ultra-performance liquid chromatography (UPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques widely used for the analysis of this compound and other coumarins in complex mixtures. nih.govkoreamed.orgkoreamed.orgdntb.gov.uakyobobook.co.krresearchgate.netncl.edu.twresearchgate.net These techniques enable the separation, identification, and quantification of multiple components within a single analysis.
UPLC offers improved resolution, speed, and sensitivity compared to traditional HPLC, making it suitable for the analysis of complex plant extracts containing numerous related compounds. nih.govnih.govfrontiersin.org LC-MS and LC-MS/MS are particularly valuable for the analysis of non-volatile and thermally labile compounds like coumarins, providing molecular weight information and fragmentation patterns for identification and structural elucidation. nih.govnih.govmeasurlabs.comdntb.gov.uanih.govchromatographyonline.com GC-MS is typically used for volatile or semi-volatile compounds, and while coumarins can sometimes be analyzed by GC-MS after derivatization, LC-based methods are generally preferred for this class of compounds. koreamed.orgkyobobook.co.krncl.edu.twresearchgate.netinnovatechlabs.comthermofisher.com
Multi-component analysis using these techniques allows for the simultaneous determination of this compound alongside other bioactive compounds present in the plant extract or biological sample. koreamed.orgkyobobook.co.krkau.edu.saresearchgate.netslideshare.netaai.solutions This is particularly important in the study of medicinal plants where the therapeutic effects may be attributed to the synergistic action of multiple constituents. koreamed.org
Development of Reference Standards and Analytical Method Validation
The accuracy and reliability of analytical methods for this compound depend heavily on the availability of well-characterized reference standards and rigorous method validation. Reference standards are essential for the identification and quantification of the analyte. casss.orgpurisys.combebpa.orgeag.com They serve as benchmarks against which the purity, identity, and content of the sample are measured.
The development of reference standards for natural products like this compound often involves isolation and purification from plant sources or synthesis. purisys.comeag.com These standards must be thoroughly characterized using various spectroscopic and analytical techniques to confirm their identity and purity. casss.orgpurisys.comeag.com
Analytical method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. llri.inlabmanager.comadryan.comelementlabsolutions.com According to guidelines such as those from the International Conference on Harmonisation (ICH), validation parameters typically include specificity, accuracy, precision, linearity, range, limit of detection, and limit of quantification. llri.inlabmanager.comadryan.comelementlabsolutions.comeuropa.eu
For the quantitative analysis of this compound in complex matrices, validation ensures that the method can accurately and consistently measure this compound without interference from other components. llri.inlabmanager.comelementlabsolutions.com Precision studies assess the variability of results under normal operating conditions, while accuracy verifies the closeness of the measured value to the true value. labmanager.comelementlabsolutions.comeuropa.eu Linearity and range establish the concentration range over which the method provides results proportional to the analyte concentration. labmanager.comelementlabsolutions.comeuropa.eu
Techniques for Stereochemical Analysis in Complex Mixtures
This compound, like other natural products, can exist in different stereoisomeric forms, which may exhibit different biological activities. nih.gov Therefore, techniques for stereochemical analysis are crucial for characterizing the specific stereoisomer of this compound present in a sample.
Chiral separation techniques, particularly chiral chromatography, are widely used to separate enantiomers and other stereoisomers. nih.govselvita.comslideshare.netvt.edu Chiral stationary phases (CSPs) are employed in HPLC or SFC to achieve separation based on the differential interactions between the stereoisomers and the chiral selector in the stationary phase. nih.govselvita.comslideshare.netvt.edu
Studies have reported the chiral separation of decursinol and its derivatives using polysaccharide-based chiral stationary phases in normal-phase mode. nih.gov The choice of CSP and mobile phase composition is critical for achieving baseline separation of stereoisomers. nih.govvt.edu Molecular docking simulations can complement experimental studies by providing insights into the chiral recognition mechanisms and the interactions between the analyte stereoisomers and the CSP. nih.govnih.gov
While specific studies focusing solely on the chiral separation of this compound were not prominently found, the principles and techniques applied to related coumarins like decursinol and decursin are directly relevant. nih.govnih.gov The ability to separate and analyze individual stereoisomers of this compound is essential for understanding their specific roles and activities.
Future Directions and Research Perspectives on Decursidin
Exploration of Novel Biological Targets and Signaling Pathways
While existing research has highlighted Decursidin's influence on various cellular processes, including apoptosis and the modulation of certain signaling pathways like the MAPK pathway, further investigation is needed to fully elucidate its molecular targets. nih.govresearchgate.netnih.gov Future studies should aim to identify novel proteins, enzymes, or receptors that interact with this compound, providing a more comprehensive understanding of its pharmacological effects. Techniques such as proteomic profiling, target deconvolution strategies, and advanced binding assays could be instrumental in this exploration. Understanding these interactions at a molecular level will be critical for rational drug design and the development of this compound-based therapies.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
Current research on this compound has utilized both in vitro and in vivo models to demonstrate its biological activities. nih.govresearchgate.nettandfonline.com To gain more detailed mechanistic insights, future research should focus on developing more sophisticated and disease-relevant models. This could include the use of 3D cell culture systems, organoids, and co-culture models that better mimic the complexity of human tissues and disease microenvironments. In vivo studies could benefit from the use of genetically modified animal models or patient-derived xenograft models that more accurately reflect human disease pathology. Such advanced models will allow for a more precise dissection of this compound's effects on specific cell types, signaling cascades, and disease progression in a more physiologically relevant context.
Investigation of this compound's Role in Emerging Disease Areas
This compound has shown promise in various areas, including neuroprotection, anti-inflammatory, and anticancer activities. nih.govresearchgate.netnih.govtandfonline.com Future research should explore its potential therapeutic applications in emerging disease areas where its known activities might be beneficial. This could include investigating its effects on neglected tropical diseases, rare genetic disorders, or conditions related to aging and metabolic dysfunction. Given the ongoing challenge of emerging infectious diseases, exploring this compound's potential antiviral or immunomodulatory properties could also be a valuable avenue of research. creid-network.orgnih.govunige.chnih.gov Identifying novel applications in these areas could broaden the therapeutic scope of this compound.
Leveraging Synthetic Biology and Metabolic Engineering for Enhanced Production
The natural abundance of this compound in Angelica gigas may be a limiting factor for large-scale production and research. nih.govresearchgate.netnih.gov Synthetic biology and metabolic engineering offer powerful tools to enhance the sustainable and efficient production of this compound. frontiersin.orgfrontiersin.orgnih.govopenaccessjournals.commdpi.com Future efforts could focus on engineering microorganisms or plant cell cultures to optimize the biosynthetic pathways involved in this compound production. nih.govtandfonline.com This could involve identifying and manipulating key enzymes, introducing heterologous genes, or optimizing fermentation conditions to increase yield and purity. Leveraging these technologies could provide a more reliable and scalable source of this compound for research and potential therapeutic development.
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding
To gain a holistic understanding of this compound's effects, integrating various omics technologies is essential. uninet.eduhumanspecificresearch.orgmdpi.comnih.govresearchgate.net Future research should utilize proteomics to study changes in protein expression and modification, transcriptomics to analyze gene expression profiles, and potentially metabolomics to assess metabolic alterations in response to this compound treatment. uninet.eduhumanspecificresearch.orgmdpi.comnih.govresearchgate.net By integrating these large datasets, researchers can build a systems-level picture of how this compound influences cellular networks and pathways. This integrated approach can reveal complex interactions and provide deeper insights into its mechanisms of action and potential off-target effects.
Collaborative Research Opportunities and Interdisciplinary Approaches
Addressing the complexities of this compound research and translating findings into potential applications requires collaborative and interdisciplinary approaches. tos.orgnih.govshapeidtoolkit.euresearchgate.netualberta.ca Future directions should emphasize fostering collaborations between chemists, biologists, pharmacologists, clinicians, and engineers. Interdisciplinary teams can bring diverse expertise to bear on challenges such as novel target identification, assay development, advanced modeling, and production optimization. tos.orgnih.govshapeidtoolkit.euresearchgate.netualberta.ca Establishing research consortia and promoting data sharing will accelerate progress and facilitate the translation of this compound research from the laboratory to potential clinical applications.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for structural elucidation of Decursidin, and how do they address challenges in stereochemical characterization?
- Methodological Answer : this compound’s structural complexity, particularly its stereochemistry, requires a combination of NMR spectroscopy (1D/2D), X-ray crystallography, and mass spectrometry. For instance, early studies confirmed its coumarin backbone and prenyl substituents using UV and IR spectroscopy, while stereostructures were resolved via NOESY NMR and single-crystal X-ray diffraction . To ensure reproducibility, experimental protocols must detail solvent systems, instrumentation parameters (e.g., NMR field strength), and reference standards (e.g., decursin for comparative analysis) .
Q. What protocols are recommended for isolating this compound from Angelica decursiva while minimizing co-extraction of structurally similar coumarins?
- Methodological Answer : Column chromatography (silica gel, Sephadex LH-20) with gradient elution (hexane:ethyl acetate) is standard. High-performance liquid chromatography (HPLC) with photodiode array detection (λ = 254–330 nm) enhances purity validation. For large-scale isolation, countercurrent chromatography (CCC) reduces solvent waste and improves yield . Researchers must document plant material authentication (voucher specimens), extraction solvents, and temperature controls to address batch variability .
Q. How should researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?
- Methodological Answer : Begin with in vitro assays targeting mechanisms relevant to this compound’s reported bioactivities (e.g., anti-inflammatory: COX-2 inhibition; anticancer: apoptosis via caspase-3 activation). Use positive controls (e.g., dexamethasone for inflammation) and dose-response curves (IC₅₀ calculations). Cell lines should be authenticated via STR profiling, and cytotoxicity assessed via MTT/WST-1 assays .
Advanced Research Questions
Q. How can contradictory findings about this compound’s pharmacokinetic properties (e.g., bioavailability vs. rapid metabolism) be systematically resolved?
- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate existing data, followed by in vivo pharmacokinetic studies using LC-MS/MS quantification. Compare results across species (rats vs. humans) and administration routes (oral vs. intravenous). Employ physiologically based pharmacokinetic (PBPK) modeling to predict human absorption patterns .
Q. What experimental strategies are effective in identifying this compound’s molecular targets and signaling pathways in neurodegenerative models?
- Methodological Answer : Use affinity chromatography with this compound-conjugated beads to isolate binding proteins, followed by proteomic analysis (LC-MS/MS). Validate targets via siRNA knockdown or CRISPR-Cas9 in neuronal cell lines (e.g., SH-SY5Y). Pathway enrichment analysis (KEGG, GO) and molecular docking (AutoDock Vina) can prioritize candidates for mechanistic studies .
Q. How do ecological factors (e.g., soil composition, altitude) influence this compound biosynthesis in Angelica decursiva populations?
- Methodological Answer : Perform metabolomic profiling (UPLC-QTOF-MS) of wild-harvested roots across geographic regions. Correlate this compound content with edaphic variables (pH, nitrogen levels) using multivariate statistics (PCA, PLS-DA). Greenhouse experiments with controlled nutrient deprivation can isolate specific biosynthesis triggers .
Q. What computational approaches are suitable for predicting this compound derivatives with enhanced bioactivity and reduced toxicity?
- Methodological Answer : Apply quantum mechanical calculations (DFT) to model electronic properties, followed by molecular dynamics simulations to assess protein-ligand stability. Use ADMET predictors (e.g., SwissADME) to filter derivatives for synthetic prioritization. Validate top candidates via in vitro cytotoxicity screens .
Methodological Frameworks for Addressing Research Challenges
- For Literature Synthesis : Use PICO (Population, Intervention, Comparison, Outcome) to structure reviews on this compound’s therapeutic efficacy .
- For Experimental Reproducibility : Adhere to the Cochrane Handbook’s risk-of-bias criteria (e.g., randomization, blinding) in animal studies .
- For Data Contradictions : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to refine hypotheses and prioritize replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
